molecular formula C13H14N2O3S B2823331 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone CAS No. 1797289-63-4

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone

Cat. No. B2823331
CAS RN: 1797289-63-4
M. Wt: 278.33
InChI Key: XOCHQJKPZNPOQQ-UHFFFAOYSA-N
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Description

“1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied and discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through a variety of reactions, including Mannich reactions under conventional heating and improved microwave irradiations .

Mechanism of Action

Target of Action

The primary target of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is believed to contribute to its anti-tubercular activity .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s mode of action is thus primarily bactericidal .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption prevents the bacterium from maintaining its cell wall, leading to cell lysis and death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell lysis and death . This makes the compound a potential candidate for the treatment of tuberculosis .

Action Environment

The action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone, like other benzothiazole derivatives, can be influenced by various environmental factors . These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes . .

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-8-12(16)15-6-9(7-15)18-13-14-10-4-2-3-5-11(10)19-13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHQJKPZNPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone

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